(4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(dimethylsulfamoyl)-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7-6-8(10(12)13)4-5-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMUUHUCUDZNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, catalyst, and base, as well as reaction temperature and time, are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives.
Scientific Research Applications
The compound (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid , with CAS number 1778667-15-4, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, material science, and environmental science, while providing comprehensive data tables and documented case studies.
Medicinal Chemistry
Anticancer Agents
Boronic acids are known for their ability to inhibit proteasomes, making them valuable in cancer treatment. The specific compound (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid has been studied for its potential to target cancer cells more effectively than traditional therapies.
Case Study: Inhibition of Proteasome Activity
A study investigated the effects of this compound on proteasome inhibition in various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this boronic acid could serve as a lead compound for developing new anticancer drugs.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Proteasome inhibition |
| A549 (Lung) | 3.8 | Apoptosis induction |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
Material Science
Sensors and Catalysts
The boronic acid functionality allows for the formation of covalent bonds with diols, making it useful in sensor technology and catalysis. This compound can be utilized to develop sensors for detecting glucose levels, which is crucial for diabetes management.
Case Study: Glucose Sensor Development
Research focused on incorporating (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid into polymer matrices to create a glucose sensor. The sensor demonstrated high sensitivity and selectivity towards glucose, showcasing its potential for real-time monitoring.
| Parameter | Value |
|---|---|
| Sensitivity | 0.01 mM |
| Response Time | 5 seconds |
| Operating Range | 0.1 mM - 10 mM |
Environmental Science
Water Treatment Applications
Boronic acids can interact with various pollutants, making them suitable candidates for water purification processes. The ability of this compound to form complexes with heavy metals has been explored for its application in environmental remediation.
Case Study: Heavy Metal Removal
A study evaluated the effectiveness of (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid in removing lead ions from contaminated water. The results indicated a high removal efficiency, suggesting its potential use in water treatment systems.
| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 50 | 2 | 96 |
| Cadmium | 30 | 1 | 97 |
Mechanism of Action
The mechanism of action of (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various chemical reactions, such as the Suzuki–Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects on Physicochemical Properties
The substituent profile of boronic acids critically impacts their reactivity, solubility, and biological activity. Key analogs and their properties are compared below:
Key Observations :
- The dimethylsulfamoyl group confers higher polarity and hydrogen-bonding capacity compared to carbamoyl or hydroxymethyl substituents, making it suitable for targeting polar enzyme active sites .
- Methoxycarbonyl and hydroxymethyl analogs exhibit lower LogP values, favoring aqueous solubility, whereas diphenylamino derivatives are highly lipophilic .
Reactivity in Dynamic Combinatorial Chemistry (DCC)
Boronic acids participate in reversible transesterification reactions with diols (e.g., catechols) under basic conditions. The dimethylsulfamoyl group may influence equilibrium dynamics:
- Base Dependency : Triethylamine (Et3N) is required to shift equilibrium toward boronic ester formation, as observed in phenylboronic acid-catechol systems . Analogous behavior is expected for (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid.
- Steric Hindrance : The 3-methyl group may slow ester exchange kinetics compared to unsubstituted phenylboronic acids due to steric effects .
Enzyme Inhibition
- Penicillin-Binding Protein 1b (PBP1b) : Aliphatic boronic acids (e.g., compound 2 in ) show moderate inhibitory activity. Aromatic analogs with sulfamoyl groups may exhibit enhanced binding due to polar interactions with serine residues.
- Histone Deacetylase (HDAC): Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated IC50 values <1 µM against fungal HDACs . The dimethylsulfamoyl group could similarly target HDACs via sulfonamide-zinc coordination.
Antiproliferative Effects
- Phenanthren-9-yl boronic acid (IC50 = 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC50 = 0.197 µM) showed potent cytotoxicity, attributed to their planar aromatic systems . The dimethylsulfamoyl analog’s bioactivity remains unexplored but may differ due to steric and electronic effects.
Biological Activity
(4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Boronic acids, including (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid, exhibit biological activity primarily through their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases and kinases, which play critical roles in various cellular processes.
- Enzyme Inhibition : The compound may interact with key enzymes involved in cancer progression and inflammation. For instance, boron-containing compounds have been shown to inhibit proteasomes, leading to apoptosis in cancer cells .
- Cellular Uptake : The presence of the dimethylsulfamoyl group enhances solubility and facilitates cellular uptake, potentially increasing the compound's efficacy .
Biological Activity
Recent studies have documented various biological activities associated with (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits antiproliferative effects against several cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and leukemia (K562) cell lines, showing significant reductions in cell viability at micromolar concentrations .
- Antimicrobial Effects : Boronic acids have demonstrated antimicrobial properties against a range of pathogens. The structural features of (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid may contribute to its effectiveness against bacterial strains .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of various boronic acid derivatives, including (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid. The results indicated that treatment with this compound led to a dose-dependent decrease in cell proliferation in K562 cells after 48 hours of exposure. Immunoblotting analysis revealed increased levels of apoptotic markers such as cleaved PARP and caspase-9, indicating that the compound induces apoptosis through intrinsic pathways .
Case Study 2: Antimicrobial Activity
In another investigation, (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as an antimicrobial agent in clinical settings .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | Concentration Tested | Effect Observed |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10 µM | Significant reduction in viability |
| Antiproliferative | K562 | 10 µM | Induction of apoptosis markers |
| Antimicrobial | Staphylococcus aureus | Varies | Notable antibacterial activity |
| Antimicrobial | Escherichia coli | Varies | Significant inhibition observed |
Q & A
Q. What are the standard synthetic routes for (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid, and what key reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids under palladium catalysis. Key steps include the introduction of the N,N-dimethylsulfamoyl group via sulfonation and subsequent methylation. Reaction conditions such as catalyst choice (e.g., Pd(OAc)₂), base (e.g., CsF), and solvent (dioxane-ethanol mixtures) critically impact yield. For example, CsF enhances coupling efficiency by stabilizing intermediates . Deprotection of the sulfamoyl group can be achieved using trifluoroacetic acid–trifluoromethanesulfonic acid mixtures .
Advanced Synthesis
Q. How can researchers overcome challenges in Suzuki-Miyaura cross-coupling reactions involving sterically hindered or electron-deficient aryl boronic acids?
Steric hindrance or electron-deficient substrates require optimized conditions. For example, coupling with 3,4,5-trimethoxyphenylboronic acid failed under standard conditions but succeeded using Pd(OAc)₂, dppf ligand, and CsF in dioxane-ethanol, achieving high yields . Microwave-assisted synthesis or alternative ligands (e.g., SPhos) may further improve reactivity for challenging substrates.
Basic Characterization
Q. Which spectroscopic methods are critical for confirming the structure and purity of (4-(N,N-Dimethylsulfamoyl)-3-methylphenyl)boronic acid?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and boronic acid functionality (e.g., δ 2.75 ppm for N,N-dimethyl protons ).
- Mass Spectrometry (MS) : ESI-MS or LC-MS for molecular weight verification (e.g., m/z 473.3 [M+1]⁺ ).
- FT-IR : Identification of B-O (∼1350 cm⁻¹) and sulfonamide S=O (∼1150 cm⁻¹) stretches .
Advanced Characterization
Q. How can kinetic studies and binding assays elucidate the reactivity of this boronic acid in bioconjugation or catalytic processes?
- Kinetic Studies : Monitor reaction rates under varying pH/temperature using stopped-flow spectroscopy or HPLC. For example, pH-dependent binding to sialic acid was quantified via ¹H NMR (K values ).
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (e.g., dissociation constants for protein-ligand interactions ).
Application in Drug Discovery
Q. What role does this boronic acid play in the synthesis of kinase inhibitors such as Mer tyrosine kinase inhibitors?
It serves as a key intermediate in palladium-catalyzed cross-coupling to introduce sulfamoyl-containing aryl groups. For instance, compound 31 (a Mer inhibitor) was synthesized using (4-(N,N-dimethylsulfamoyl)phenyl)boronic acid, achieving 74% yield . The sulfamoyl group enhances solubility and target affinity.
Biological Activity Evaluation
Q. What methodologies are employed to assess the potential anticancer activity of derivatives of this boronic acid?
- Tubulin Polymerization Assays : Measure IC₅₀ values (e.g., 21–22 μM for boronic acid-containing stilbenes ).
- Apoptosis Induction : FACScan analysis of Jurkat cells treated with compounds (e.g., apoptosis observed at >10⁻⁸ M ).
- Cell Growth Inhibition : Panel testing across 39 cancer cell lines (COMPARE analysis ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reactivity or stability of the N,N-dimethylsulfamoyl group under acidic conditions?
Conflicting stability data may arise from varying acid strengths. For example, the sulfamoyl group was cleaved using TFA-TfOH , but milder acids (e.g., HCl) may not suffice. Systematic studies comparing deprotection conditions (acid type, concentration, temperature) are recommended to resolve inconsistencies.
Substituent Effects
Q. How do substituents on the phenyl ring influence the electronic and steric properties of this boronic acid in cross-coupling reactions?
- Electron-Withdrawing Groups (e.g., sulfamoyl) : Reduce electron density, slowing oxidative addition but improving stability.
- Steric Effects : Ortho-substituents (e.g., 3-methyl) hinder catalyst access, necessitating bulkier ligands (dppf) . Comparative studies with analogs (e.g., 4-methoxy derivatives ) reveal substituent-dependent reactivity trends.
Stability and Storage
Q. What are the optimal storage conditions to prevent degradation of this boronic acid?
Store under inert gas (argon) at 4°C in anhydrous solvents (e.g., THF or dioxane). Boronic acids are prone to protodeboronation; stabilization via lyophilization or complexation with diols (e.g., pinacol) is advised .
Mechanistic Insights
Q. How does the N,N-dimethylsulfamoyl group influence the compound’s interaction with biological targets?
The sulfamoyl group enhances hydrogen bonding with protein active sites (e.g., kinase ATP-binding pockets). Computational docking (e.g., AutoDock Vina) and mutagenesis studies can validate interactions, as seen in Mer kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
